molecular formula C23H18Cl2N4OS B2948537 2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(2-chlorophenyl)acetamide CAS No. 688354-67-8

2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(2-chlorophenyl)acetamide

Cat. No. B2948537
CAS RN: 688354-67-8
M. Wt: 469.38
InChI Key: LFMQTOWXUMXMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(2-chlorophenyl)acetamide, also known as AC-93253, is a chemical compound that has been widely studied for its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(2-chlorophenyl)acetamide involves the inhibition of several key enzymes and signaling pathways involved in cancer cell growth and survival. Specifically, 2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(2-chlorophenyl)acetamide targets the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), which are important signaling pathways in cancer cells. By inhibiting these pathways, 2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(2-chlorophenyl)acetamide can induce cancer cell death and prevent tumor growth.
Biochemical and Physiological Effects:
2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(2-chlorophenyl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, 2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(2-chlorophenyl)acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in cancer growth and metastasis.

Advantages And Limitations For Lab Experiments

2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(2-chlorophenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, it also has some limitations, such as its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(2-chlorophenyl)acetamide is not fully understood, which limits its potential use in clinical settings.

Future Directions

There are several future directions for research on 2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(2-chlorophenyl)acetamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of biomarkers that can predict the response to 2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(2-chlorophenyl)acetamide treatment in cancer patients. Additionally, there is potential for the development of combination therapies that include 2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(2-chlorophenyl)acetamide and other cancer drugs to improve treatment efficacy. Finally, further investigation into the anti-inflammatory and anti-angiogenic effects of 2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(2-chlorophenyl)acetamide could lead to potential therapeutic applications for inflammatory diseases and cancer.

Synthesis Methods

The synthesis of 2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(2-chlorophenyl)acetamide involves a series of chemical reactions, starting with the reaction between 2-chloro-N-(2-chlorophenyl)acetamide and 2-mercaptoquinazoline. This is followed by the reaction between the resulting product and 4-chlorobenzylamine to form the final compound, 2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(2-chlorophenyl)acetamide. The synthesis method has been optimized and improved over the years, leading to high yields and purity of 2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(2-chlorophenyl)acetamide.

Scientific Research Applications

2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(2-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and leukemia. 2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(2-chlorophenyl)acetamide has also been investigated for its anti-inflammatory and anti-angiogenic properties, which could be useful in the treatment of inflammatory diseases and cancer.

properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N4OS/c24-16-11-9-15(10-12-16)13-26-22-17-5-1-3-7-19(17)28-23(29-22)31-14-21(30)27-20-8-4-2-6-18(20)25/h1-12H,13-14H2,(H,27,30)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMQTOWXUMXMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)NC3=CC=CC=C3Cl)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(2-chlorophenyl)acetamide

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